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molecular formula C10H8Cl2N2O2 B8556546 2-(2,6-Dichloro-4-nitro-phenyl)-2-methyl-propionitrile

2-(2,6-Dichloro-4-nitro-phenyl)-2-methyl-propionitrile

Cat. No. B8556546
M. Wt: 259.09 g/mol
InChI Key: ZEBVWTDZOCLABG-UHFFFAOYSA-N
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Patent
US06911444B2

Procedure details

A solution of 1-bromopentadecane (0.0051 mole) in DMF (18 ml) was added dropwise at room temperature to a mixture of intermediate (10) (0.00483 mole) and NaHCO3 (0.0051 mole) in DMF (10 ml). The mixture was stirred at 70° C. for 5 hours and at 45° C. overnight, then brought to room temperature. H2O and NaCl were added. The mixture was extracted with EtOAc. The organic layer was separated, washed with a saturated NaCl solution, dried (MgSO4), filtered and the solvent was evaporated. The residue (3.8 g) was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH 98/2; 15-40 μm). The pure fractions were collected and the solvent was evaporated, yielding 0.49 g of compound 2 having a melting point of 80° C. and represented by the formula
Quantity
0.0051 mol
Type
reactant
Reaction Step One
Name
intermediate ( 10 )
Quantity
0.00483 mol
Type
reactant
Reaction Step One
Quantity
0.0051 mol
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrCCCCCCCCCCCCCCC.[Cl:17][C:18]1[CH:23]=[C:22]([N:24]2C(=O)NC(=O)C=N2)[CH:21]=[C:20](Cl)[C:19]=1[C:33]([C:36]1SC(CC(O)=O)=C(C2C=CC=CC=2)[N:40]=1)([CH3:35])[CH3:34].C([O-])(O)=[O:52].[Na+].[Na+].[Cl-:57].[OH2:58]>CN(C=O)C>[Cl:57][C:20]1[CH:21]=[C:22]([N+:24]([O-:52])=[O:58])[CH:23]=[C:18]([Cl:17])[C:19]=1[C:33]([CH3:35])([CH3:34])[C:36]#[N:40] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.0051 mol
Type
reactant
Smiles
BrCCCCCCCCCCCCCCC
Name
intermediate ( 10 )
Quantity
0.00483 mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)N1N=CC(NC1=O)=O)Cl)C(C)(C)C=1SC(=C(N1)C1=CC=CC=C1)CC(=O)O
Name
Quantity
0.0051 mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 5 hours and at 45° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue (3.8 g) was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH 98/2; 15-40 μm)
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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